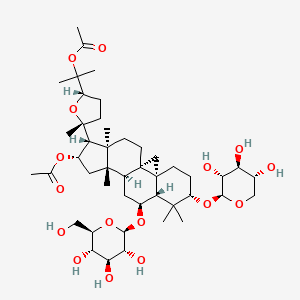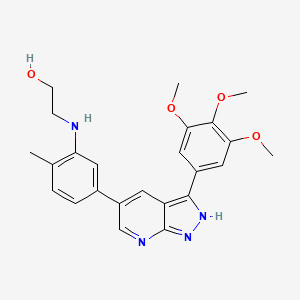
p-NH2-Bn-NOTA (hydrochloride hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-NH2-Bn-NOTA (hydrochloride hydrate) is a bifunctional chelator and a macrocyclic NOTA derivative. It is primarily used for tumor pre-targeting and can be conjugated with peptides and radionuclides . This compound is significant in the field of nuclear medicine, particularly in positron emission tomography (PET) imaging, due to its ability to form stable complexes with metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-NH2-Bn-NOTA involves multiple steps, including carboxylic acid reduction, bimolecular nucleophilic substitution, hydrolysis, acidolysis, and hydrogenation reduction . The process begins with the reduction of carboxylic acid using sodium borohydride in the presence of tetrahydrofuran and triethylamine at 0°C . This is followed by nucleophilic substitution and subsequent reactions to form the final product .
Industrial Production Methods
The industrial production of p-NH2-Bn-NOTA aims to be environmentally friendly and cost-effective. The method avoids the use of toxic reagents and focuses on high yield and purity . The process involves large-scale synthesis using optimized reaction conditions to ensure scalability and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
p-NH2-Bn-NOTA undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, and various acids and bases for hydrolysis and acidolysis . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include the final p-NH2-Bn-NOTA compound and its intermediates, which are crucial for further applications in scientific research and medicine .
Wissenschaftliche Forschungsanwendungen
p-NH2-Bn-NOTA is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a chelating agent to form stable complexes with metal ions.
Biology: Employed in the conjugation of peptides and proteins for various biological studies.
Medicine: Utilized in PET imaging for tumor pre-targeting and diagnosis.
Industry: Applied in the development of radiopharmaceuticals and diagnostic agents.
Wirkmechanismus
The mechanism of action of p-NH2-Bn-NOTA involves its ability to chelate metal ions, forming stable complexes that can be used for imaging and therapeutic purposes . The molecular targets include metal ions such as gallium and indium, which form strong complexes with the NOTA derivative . These complexes are stable under physiological conditions, making them suitable for in vivo applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-SCN-Bn-NOTA: Another NOTA derivative used for similar applications but contains a thiocyanate group for covalent bonding with targeting molecules.
TETA: Similar to DOTA but with a different ring structure, offering different chelation properties.
Uniqueness
p-NH2-Bn-NOTA is unique due to its specific structure that allows for efficient chelation and conjugation with peptides and radionuclides . Its stability and versatility make it a preferred choice for tumor pre-targeting and PET imaging .
Eigenschaften
Molekularformel |
C19H34Cl2N4O8 |
|---|---|
Molekulargewicht |
517.4 g/mol |
IUPAC-Name |
2-[(5S)-5-[(4-aminophenyl)methyl]-4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid;dihydrate;dihydrochloride |
InChI |
InChI=1S/C19H28N4O6.2ClH.2H2O/c20-15-3-1-14(2-4-15)9-16-10-22(12-18(26)27)6-5-21(11-17(24)25)7-8-23(16)13-19(28)29;;;;/h1-4,16H,5-13,20H2,(H,24,25)(H,26,27)(H,28,29);2*1H;2*1H2/t16-;;;;/m0..../s1 |
InChI-Schlüssel |
ZLBKFVDKOYHTFG-FXAGWRDUSA-N |
Isomerische SMILES |
C1CN(C[C@@H](N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O.O.O.Cl.Cl |
Kanonische SMILES |
C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O.O.O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)





![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)




